Cyclopent-3-en-1-yl 4-methylbenzenesulfonate
Overview
Description
Cyclopent-3-en-1-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H14O3S and a molecular weight of 238.3 g/mol . This compound is characterized by a cyclopentene ring attached to a 4-methylbenzenesulfonate group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopent-3-en-1-yl 4-methylbenzenesulfonate can be synthesized through the reaction of cyclopent-3-en-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification through column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures consistent product quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Cyclopent-3-en-1-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to cyclopent-3-en-1-yl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the cyclopentene ring can be achieved using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (pyridine, triethylamine), solvent (dichloromethane, toluene).
Reduction: Reducing agents (LiAlH4), solvent (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO4), solvent (water, acetone).
Major Products Formed
Substitution: Cyclopent-3-en-1-yl derivatives (e.g., amines, ethers, thioethers).
Reduction: Cyclopent-3-en-1-yl alcohol.
Oxidation: Cyclopent-3-en-1-one.
Scientific Research Applications
Cyclopent-3-en-1-yl 4-methylbenzenesulfonate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclopent-3-en-1-yl 4-methylbenzenesulfonate involves its ability to act as an electrophile in substitution reactions. The sulfonate group is a good leaving group, facilitating nucleophilic attack on the cyclopentene ring . This property makes it a valuable intermediate in the synthesis of various derivatives .
Comparison with Similar Compounds
Similar Compounds
Cyclopent-3-en-1-yl 4-nitrobenzenesulfonate: Similar structure but with a nitro group instead of a methyl group.
Cyclopent-3-en-1-yl 4-chlorobenzenesulfonate: Contains a chlorine atom instead of a methyl group.
Cyclopent-3-en-1-yl 4-methoxybenzenesulfonate: Features a methoxy group in place of the methyl group.
Uniqueness
Cyclopent-3-en-1-yl 4-methylbenzenesulfonate is unique due to its specific combination of a cyclopentene ring and a 4-methylbenzenesulfonate group, which imparts distinct reactivity and stability compared to its analogs . This uniqueness makes it particularly useful in targeted synthetic applications .
Properties
IUPAC Name |
cyclopent-3-en-1-yl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S/c1-10-6-8-12(9-7-10)16(13,14)15-11-4-2-3-5-11/h2-3,6-9,11H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAUUFGVZBARFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC=CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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